1-(1-Ethyl-1H-indol-5-yl)-butan-1-one 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one
Brand Name: Vulcanchem
CAS No.: 1426528-36-0
VCID: VC2713687
InChI: InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3
SMILES: CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one

CAS No.: 1426528-36-0

Cat. No.: VC2713687

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one - 1426528-36-0

CAS No. 1426528-36-0
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 1-(1-ethylindol-5-yl)butan-1-one
Standard InChI InChI=1S/C14H17NO/c1-3-5-14(16)12-6-7-13-11(10-12)8-9-15(13)4-2/h6-10H,3-5H2,1-2H3
Standard InChI Key JDZYFEFGZIOXRC-UHFFFAOYSA-N
SMILES CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC
Canonical SMILES CCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC

Chemical Identity and Structural Characteristics

1-(1-Ethyl-1H-indol-5-yl)-butan-1-one is an indole-based compound featuring a butan-1-one moiety at the 5-position of the indole ring system and an ethyl group attached to the nitrogen atom at position 1. The compound has specific identifying parameters that characterize its chemical identity, as shown in Table 1.

Table 1: Chemical Identity of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one

ParameterValue
PubChem CID71284644
CAS Registry Number1426528-36-0
Molecular FormulaC₁₄H₁₇NO
Molecular Weight215.29 g/mol
IUPAC Name1-(1-ethylindol-5-yl)butan-1-one
InChI KeyJDZYFEFGZIOXRC-UHFFFAOYSA-N
SMILES NotationCCCC(=O)C1=CC2=C(C=C1)N(C=C2)CC

The molecular structure consists of an indole scaffold with two critical functional groups: an ethyl substituent at the nitrogen position (N1) and a butanone chain at position 5 of the indole ring. This arrangement creates distinct electronic and steric properties that influence its chemical behavior and potential biological interactions .

Physical and Chemical Properties

The physicochemical properties of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one contribute significantly to its behavior in various chemical environments and biological systems. While specific experimental data for this compound is limited, its structural features allow for prediction of certain properties based on similar indole derivatives.

As an indole derivative with a ketone functional group, 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one likely exhibits moderate lipophilicity, a characteristic that affects its membrane permeability and potential drug-like properties. The presence of the ketone group provides a hydrogen bond acceptor site, while the indole NH can potentially participate in hydrogen bonding interactions in appropriate environments.

Spectroscopic Characterization

Spectroscopic analysis provides essential information about the structural confirmation and purity of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one. Based on data from related indole compounds, the following spectroscopic characteristics are anticipated:

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include cleavage of the butanone side chain and fragments characteristic of the indole nucleus.

Synthetic Approaches

Several synthetic routes can potentially be employed for the preparation of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one, based on established methodologies for similar indole derivatives.

N-Alkylation and Acylation Strategy

A common approach involves initial N-alkylation of 5-bromoindole with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate, followed by lithium-halogen exchange and reaction with a suitable butanoyl electrophile. Alternatively, a Friedel-Crafts acylation of 1-ethylindole with butanoyl chloride in the presence of a Lewis acid catalyst could potentially provide the target compound, though regioselectivity would need to be controlled .

Cross-Coupling Approaches

Modern synthetic methods might utilize palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling between 5-formyl-1-ethylindole and an appropriate boronic acid, followed by chain extension and oxidation, could provide access to the target molecule.

Structural Analogs and Related Compounds

Understanding the relationship between 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one and structurally similar compounds provides important context for its potential applications and properties.

Table 2: Structural Analogs of 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(1-Methyl-1H-indol-3-yl)-butan-1-oneC₁₃H₁₅NO201.26 g/molMethyl at N1, ketone at position 3
1-(1H-indazol-5-yl)butan-1-oneC₁₁H₁₂N₂O188.23 g/molIndazole core instead of indole
4-(1H-indol-3-yl)butan-2-oneC₁₂H₁₃NO187.24 g/molNH indole, different ketone position

The 1-(1-Methyl-1H-indol-3-yl)-butan-1-one analog differs in having a methyl group at the N1 position rather than an ethyl group, and the ketone moiety at position 3 instead of position 5 . This structural variation significantly affects the electronic distribution and potentially the biological activity of the molecule.

The indazole analog, 1-(1H-indazol-5-yl)butan-1-one, contains an additional nitrogen atom in the five-membered ring, creating distinct electronic properties and hydrogen bonding capabilities . This variation could substantially alter any biological interactions.

Future Research Directions

Several promising avenues exist for future research involving 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one:

  • Comprehensive biological screening to identify potential therapeutic applications

  • Structure-activity relationship studies through systematic modification of the butanone chain and other substituents

  • Investigation of its potential as a synthetic intermediate for more complex indole-based structures

  • Development of enantioselective synthetic methods for asymmetric variants of the molecule

  • Computational modeling of receptor interactions to predict biological activity

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